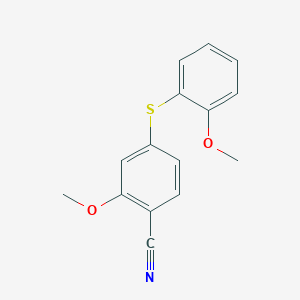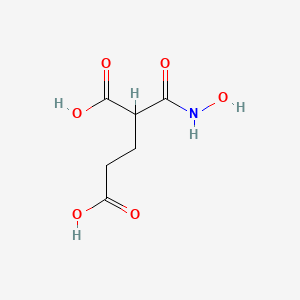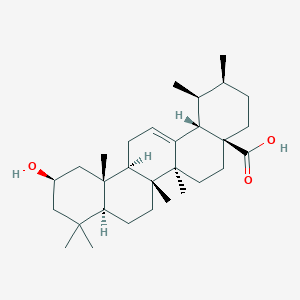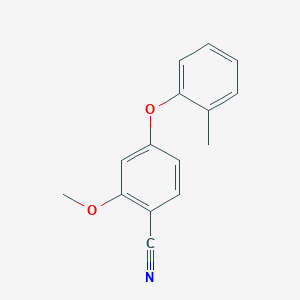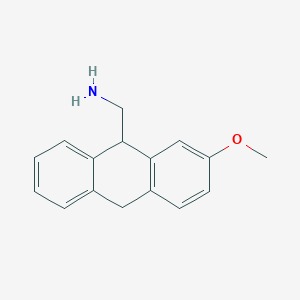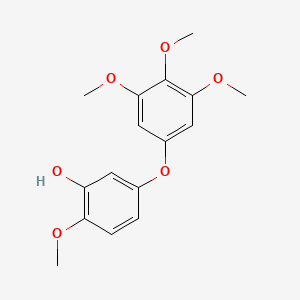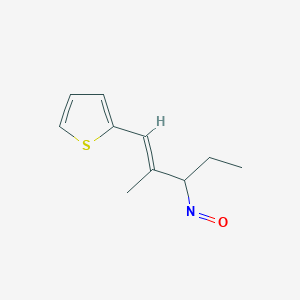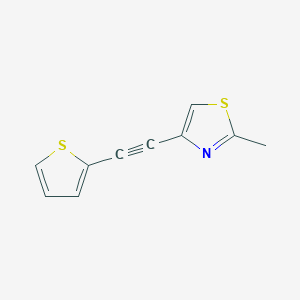
2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine is a heterocyclic compound that features an indole core substituted with a methyl group at the 2-position, a pyridinyl group at the 3-position, and an amine group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 2-methyl-3-butyn-2-ol and 3-iodopyridine can be subjected to a palladium-catalyzed Sonogashira coupling reaction to form the desired indole derivative . The reaction typically requires a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and chemical sensors.
作用機序
The mechanism of action of 2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol: A structurally similar compound with a butynyl group instead of an indole core.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.
Thiophene derivatives: Compounds with a thiophene ring that are used in similar applications.
Uniqueness
2-methyl-3-(pyridin-4-yl)-1H-indol-6-amine is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Its combination of a pyridinyl group and an amine group makes it a versatile scaffold for the development of novel bioactive compounds.
特性
分子式 |
C14H13N3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
2-methyl-3-pyridin-4-yl-1H-indol-6-amine |
InChI |
InChI=1S/C14H13N3/c1-9-14(10-4-6-16-7-5-10)12-3-2-11(15)8-13(12)17-9/h2-8,17H,15H2,1H3 |
InChIキー |
AAIHLDQORIUJKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1)C=C(C=C2)N)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




